1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-2-26-17-9-3-14(4-10-17)18(24)13-27-19-20(25)23(12-11-22-19)16-7-5-15(21)6-8-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOUUGONORCXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxy group is attached to the phenyl ring.
Thioether formation: The final step involves the formation of the thioether linkage, which can be achieved through a reaction between a thiol and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with receptors: Modulating receptor activity to produce desired biological effects.
Pathway modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazin-2(1H)-one Derivatives with Halogenated Aryl Groups
- 5-(4-Chlorophenyl)-1-methyl-3-nitropyrazin-2(1H)-one (5c, ) Structure: Differs at position 3 (nitro group vs. thioether in the target compound). Synthesis: Prepared via site-selective nitration, highlighting the versatility of pyrazinone functionalization .
3-(4-Chlorophenyl)pyrazin-2(1H)-one ()
- Structure : Lacks the thioether and ethoxyphenyl substituents.
- Synthesis : Derived from 4-chlorobenzaldehyde and modified using POCl₃, a common reagent for introducing chlorinated groups. This suggests the target compound could be synthesized via similar nucleophilic substitution or coupling strategies .
Thioether-Linked Pyrazinone Derivatives
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j, )
- 1-(4-Chlorophenyl)-2-(phenylthio)ethanone () Structure: Simplest analog with a thioether-linked phenyl group. Commercial Availability: Sold by Santa Cruz Biotechnology (CAS sc-332826), underscoring the pharmacological relevance of this scaffold .
Pyrazinone Derivatives with Ethoxy/Ketone Substituents
- 1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(para-tolyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide ()
Data Table: Key Analogous Compounds
Research Implications and Gaps
- Synthetic Routes: and suggest thioether-linked pyrazinones can be synthesized via nucleophilic substitution (e.g., using aryl thiols and chloroacetyl intermediates) .
- Biological Potential: Thioether and ethoxyphenyl groups in analogs () correlate with antimicrobial and antiviral activities, warranting exploration of the target compound’s efficacy .
- Physicochemical Properties : The ethoxy group may improve solubility compared to nitro or halogenated analogs, a critical factor in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving nucleophilic substitution between pyrazinone precursors and thiol-containing intermediates. For example, refluxing with POCl₃ and controlled pH adjustments can enhance intermediate stability . Purification via recrystallization (aqueous ethanol) or column chromatography improves yield and purity. Monitoring reaction progress using TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazinone to thioether precursor) reduces side products .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions, such as the chlorophenyl and ethoxyphenyl groups. Mass spectrometry (MS) confirms molecular weight (e.g., M⁺ peaks at ~419–483 m/z) . X-ray crystallography, using programs like SHELXL , resolves 3D conformation, while FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹) .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks). HPLC tracks impurity profiles, while UV-Vis spectroscopy monitors absorbance changes. For oxidation-prone thioether linkages, inert atmospheres (N₂) and antioxidants (e.g., BHT) are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line specificity) or impurity levels. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, compounds with 4-chlorophenyl groups showed enhanced anticancer activity in MCF-7 cells but not in HepG2, highlighting target selectivity . Replicate studies with standardized protocols (e.g., fixed DMSO concentrations) to minimize variability .
Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?
- Methodological Answer : Systematic substitution of the chlorophenyl, ethoxyphenyl, or thioether moieties modulates activity. For example, replacing 4-chlorophenyl with 4-fluorophenyl in analogs increased antibacterial potency (MIC from 8 µg/mL to 2 µg/mL) . Computational docking (e.g., AutoDock Vina) identifies key interactions with targets like DNA gyrase or kinase domains .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : Poor crystal growth due to flexible thioether chains is mitigated by slow vapor diffusion (e.g., hexane/ethyl acetate). High-resolution data collection (λ = 0.710–1.541 Å) and SHELXL refinement resolve disorder in the pyrazinone ring . Twinning or low symmetry (e.g., monoclinic vs. triclinic) requires iterative refinement with restraints on thermal parameters .
Q. How do reaction mechanisms differ when modifying the pyrazinone core versus the thioether side chain?
- Methodological Answer : Pyrazinone modifications (e.g., halogenation) involve electrophilic aromatic substitution under acidic conditions (H₂SO₄ catalyst), while thioether synthesis relies on SN2 reactions with mercaptoethyl ketones. Mechanistic studies using ¹³C-isotope labeling or DFT calculations reveal rate-determining steps, such as nucleophilic attack at the α-carbonyl position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
